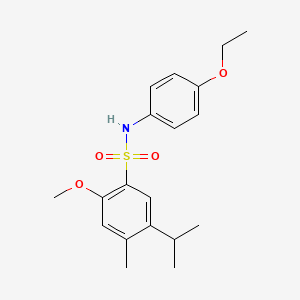
N-(4-Ethoxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethoxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide, also known as EPM-706, is a novel small molecule compound that has been researched extensively for its potential therapeutic applications. EPM-706 is a sulfonamide derivative that belongs to the class of compounds known as arylsulfonamides. It has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.
Aplicaciones Científicas De Investigación
Phenyl Benzenesulfonamides as 5-HT6 Antagonists N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides, including variants similar to the queried compound, have been identified as high affinity and selective 5-HT6 antagonists. These compounds have potential therapeutic applications, particularly in modulating central nervous system (CNS) functions and treating disorders such as Alzheimer's disease and schizophrenia (Bromidge et al., 2001).
Photodynamic Therapy for Cancer Derivatives of benzenesulfonamide have been explored for use in photodynamic therapy, a treatment modality for cancer. These compounds, particularly zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, show promise due to their high singlet oxygen quantum yield and good fluorescence properties, which are essential for Type II photosensitizing mechanisms in cancer therapy (Pişkin et al., 2020).
Role in Enzyme Inhibition and Potential Alzheimer’s Disease Treatment Sulfonamides derived from 4-methoxyphenethylamine have shown inhibition effects on acetylcholinesterase, suggesting potential as therapeutic agents for Alzheimer's disease. Compounds like N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide displayed significant inhibitory activity, comparable to known inhibitors, indicating their potential as lead structures in designing more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Synthesis and Characterization for Various Therapeutic Applications A range of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations have highlighted the versatile nature of benzenesulfonamide derivatives in developing potential therapeutic agents (Küçükgüzel et al., 2013).
Spectroscopic Studies and Crystallographic Analyses Studies on the crystal structures and spectroscopic properties of benzenesulfonamide derivatives, including those similar to the queried compound, contribute significantly to understanding their chemical characteristics. This knowledge is essential for further developing and optimizing these compounds for various biomedical applications (Rodrigues et al., 2015).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-6-24-16-9-7-15(8-10-16)20-25(21,22)19-12-17(13(2)3)14(4)11-18(19)23-5/h7-13,20H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYXPLFFYKKCCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

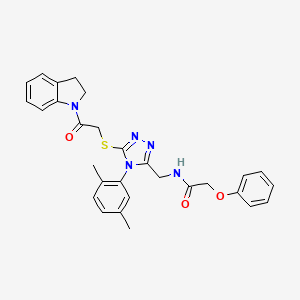
![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2366801.png)
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)
![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)
![N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2366805.png)
![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2366808.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)
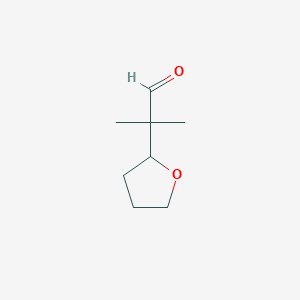
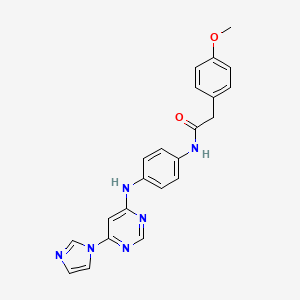

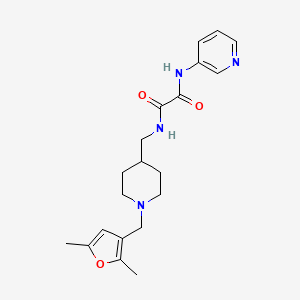
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)
![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2366822.png)